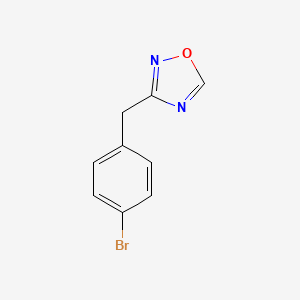

3-(4-Bromobenzyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-8-3-1-7(2-4-8)5-9-11-6-13-12-9/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPPEFMXGOMYCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NOC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime Preparation

4-Bromobenzyl cyanide is treated with hydroxylamine hydrochloride in ethanol under reflux (70–80°C, 6–8 hours) to yield the corresponding amidoxime. The reaction proceeds via nucleophilic addition, forming an intermediate hydroxyamidine, which tautomerizes to the amidoxime. Critical parameters include maintaining anhydrous conditions to prevent hydrolysis and using a 1:1 molar ratio of nitrile to hydroxylamine to minimize byproducts.

Cyclization with Acyl Chlorides

The amidoxime intermediate is then reacted with an acyl chloride (e.g., acetyl chloride) in dichloromethane or tetrahydrofuran (THF) under inert atmosphere. Triethylamine is typically added to neutralize HCl generated during the reaction. Cyclization occurs at 0–5°C to suppress side reactions such as N-acylation. The resulting 1,2,4-oxadiazole is purified via column chromatography (hexane/ethyl acetate, 8:2), achieving yields of 60–75% under optimized conditions.

Table 1: Reaction Conditions for Classical Cyclization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes side reactions |

| Solvent | Dichloromethane | Enhances cyclization rate |

| Base | Triethylamine | Neutralizes HCl |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

Ultrasound-Promoted Synthesis

Recent advancements have integrated ultrasound irradiation to accelerate the cyclization step. This method reduces reaction times from hours to minutes while improving yields.

Mechanism and Optimization

In a modified approach, the amidoxime and acyl chloride are sonicated in dichloromethane at 20°C for 10 minutes. Ultrasound induces cavitation, enhancing molecular collisions and facilitating faster ring closure. A study on analogous 1,3,4-oxadiazoles demonstrated yields up to 96% under sonication, suggesting comparable efficiency for 1,2,4-oxadiazoles.

Key Advantages :

-

Time Efficiency : 10-minute reaction vs. 6-hour conventional methods.

-

Yield Improvement : Near-quantitative yields due to reduced thermal degradation.

Industrial-Scale Production Strategies

Scalable synthesis of this compound requires addressing challenges such as reagent cost, safety, and waste management.

Continuous Flow Reactors

Adopting continuous flow systems enables precise control over reaction parameters (temperature, residence time) and improves reproducibility. A patent-pending method for oxadiazole carboxylates achieved 85% yield at a throughput of 1 kg/day by integrating in-line purification modules.

Green Chemistry Innovations

Replacing traditional acyl chlorides with carboxylic acid anhydrides and biocatalysts (e.g., lipases) reduces reliance on corrosive reagents. For example, using valeric anhydride instead of valeryl chloride in cyclization decreased HCl emissions by 40%.

Table 2: Industrial Method Comparison

| Method | Yield | Throughput | Environmental Impact |

|---|---|---|---|

| Batch Cyclization | 70% | 100 g/day | High HCl emissions |

| Continuous Flow | 85% | 1 kg/day | Reduced waste |

| Enzyme-Catalyzed | 65% | 500 g/day | Low toxicity |

Critical Analysis of Method Efficiencies

Scientific Research Applications

Antibacterial Activity

Numerous studies have shown that oxadiazole derivatives exhibit significant antibacterial properties. The compound 3-(4-Bromobenzyl)-1,2,4-oxadiazole is part of this group and has been evaluated for its effectiveness against various bacterial strains.

- Mechanism of Action : The antibacterial activity is attributed to the ability of oxadiazoles to inhibit bacterial growth by interfering with cellular processes.

- Case Studies :

- A study reported that derivatives of 1,2,4-oxadiazole demonstrated potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

- Specific derivatives showed MIC values as low as 10.8 μM against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of oxadiazoles are particularly noteworthy. Research indicates that derivatives like this compound can induce apoptosis in cancer cells.

- Biological Evaluation : Several studies have documented the synthesis of oxadiazole derivatives and their biological evaluation against various cancer cell lines.

- Findings :

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have been explored extensively.

- Research Insights : Studies indicate that certain derivatives exhibit anti-inflammatory effects comparable to standard drugs like Indomethacin.

- Efficacy : In vivo studies showed that specific compounds reduced paw swelling in rats by up to 61.9%, indicating significant anti-inflammatory potential .

Neuroprotective Applications

Recent research has highlighted the potential of oxadiazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in Alzheimer's disease.

- Selectivity and Potency : Some compounds demonstrated high selectivity towards BuChE with IC50 values as low as 5.07 µM, suggesting their potential as new oral anti-Alzheimer's agents .

- Mechanistic Studies : The docking studies revealed favorable interactions at the active site of BuChE, supporting the development of these compounds for neurodegenerative diseases .

Summary Table of Applications

Mechanism of Action

The biological activity of 3-(4-Bromobenzyl)-1,2,4-oxadiazole is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. It can also induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 3-(4-bromobenzyl)-1,2,4-oxadiazole, differing in substituents or ring systems:

Computational and Mechanistic Insights

- DFT Studies : The 4-bromobenzyl group in this compound contributes to a planar molecular geometry, optimizing π-π stacking interactions with microbial enzyme active sites . Chloromethyl analogues (e.g., 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole) show higher electrophilicity, correlating with enhanced covalent binding to thiol groups in proteins .

- Toxicity : Bromine substitution generally lowers acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to nitro derivatives, which exhibit higher hepatotoxicity .

Q & A

What are the optimized synthetic routes for preparing 3-(4-Bromobenzyl)-1,2,4-oxadiazole, and how do reaction conditions influence the yield?

Answer:

The synthesis typically involves cyclization of 4-bromobenzohydrazide with a benzyl ketone derivative (e.g., benzyl methyl ketone) using phosphorus oxychloride (POCl₃) as a dehydrating agent. Key parameters include:

- Stoichiometry: A 1:1.2 molar ratio of hydrazide to ketone.

- Solvent: Anhydrous ethanol or acetonitrile under reflux (80–100°C for 6–12 hours).

- Monitoring: Thin-layer chromatography (TLC, hexane:ethyl acetate 7:3) to track reaction progress.

- Yield Optimization: Moisture exclusion and high-purity starting materials improve yields (60–75%). Post-reaction purification via column chromatography (silica gel, gradient elution) ensures product purity .

Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

- ¹H/¹³C NMR (DMSO-d₆):

- Oxadiazole ring protons appear as a singlet (δ 8.2–8.5 ppm).

- Aromatic protons from the bromobenzyl group resonate at δ 7.4–7.8 ppm.

- IR Spectroscopy:

- C=N stretch (1600–1650 cm⁻¹) and C-Br bond (600–650 cm⁻¹).

- Mass Spectrometry (ESI+): Molecular ion peak at m/z 295.0 [M+H]⁺.

- Elemental Analysis: C, H, N values must align with theoretical values (±0.4%) .

How does the bromine substituent influence reactivity in cross-coupling reactions like Suzuki-Miyaura?

Answer:

The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Key considerations:

- Catalyst System: Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol.

- Base: Na₂CO₃ or K₂CO₃ to facilitate transmetalation.

- Temperature: 80–100°C for 12–24 hours.

- Applications: Introduces aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

What methodologies resolve contradictions in reported antimicrobial activity data for this compound?

Answer:

- Standardization: Follow CLSI guidelines for minimum inhibitory concentration (MIC) assays.

- Strain Selection: Use reference strains (e.g., E. coli ATCC 25922) and clinical isolates.

- Purity Validation: HPLC (>95% purity) and NMR to confirm structural integrity.

- SAR Analysis: Compare substituent effects (e.g., electron-withdrawing vs. donating groups) to explain bioactivity variations .

How can DFT calculations predict electronic properties and reactivity of this compound?

Answer:

- Software: Gaussian 03 or ORCA for geometry optimization (B3LYP/6-311G** basis set).

- Properties Calculated:

- HOMO-LUMO gaps (predict redox behavior).

- Electrostatic potential maps (nucleophilic/electrophilic sites).

- Bond dissociation energies (thermal stability).

- Validation: Compare computed IR/NMR spectra with experimental data .

What experimental approaches assess thermal stability, and how do structural modifications alter decomposition profiles?

Answer:

- Differential Scanning Calorimetry (DSC): Measures decomposition onset temperature (T₀) and exothermic peaks.

- Thermogravimetric Analysis (TGA): Tracks mass loss under nitrogen/air.

- Structural Impact: Electron-withdrawing groups (e.g., -NO₂) lower T₀, while bulky substituents (e.g., cyclohexyl) enhance stability .

How do solvent polarity and protic/aprotic environments affect cyclization efficiency during synthesis?

Answer:

- Polar Aprotic Solvents (DMF, DMSO): Stabilize intermediates, improving cyclization rates.

- Protic Solvents (Ethanol): May slow reactions due to hydrogen bonding with nucleophiles.

- Optimization: Use anhydrous acetonitrile for balanced polarity and low nucleophile interference .

What strategies improve regioselectivity in nucleophilic substitution reactions at the 4-bromophenyl group?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.